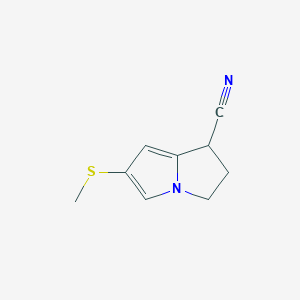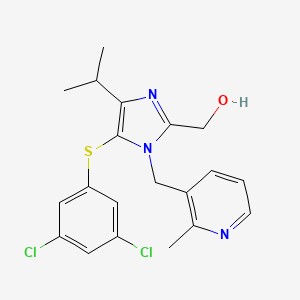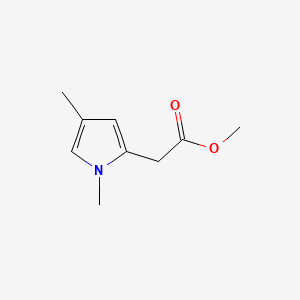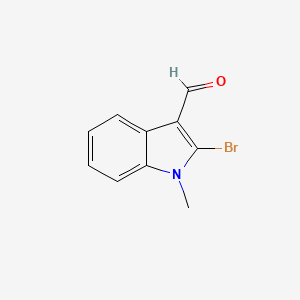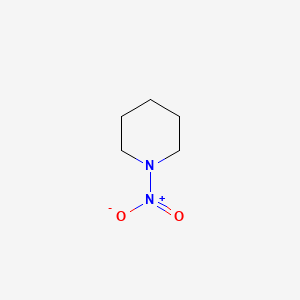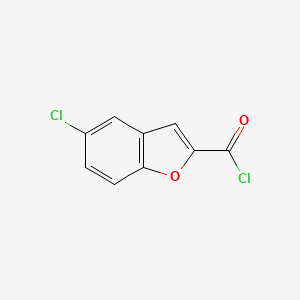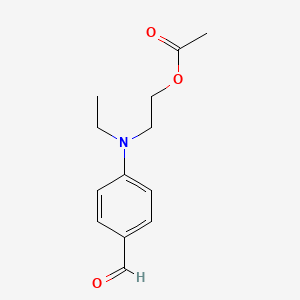
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)-
Overview
Description
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- is an organic compound with the molecular formula C15H19NO5. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bis(2-acetyloxyethyl)amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- typically involves the reaction of benzaldehyde with 2-(acetyloxy)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of functional materials and specialty chemicals
Mechanism of Action
The mechanism of action of benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-ethyl-: A similar compound with an ethyl group instead of the bis(2-acetyloxyethyl)amino group.
Benzaldehyde, 4-[[2-(hydroxy)ethyl]ethylamino]-: A derivative with a hydroxy group instead of the acetyloxy group
Uniqueness
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- is unique due to its bis(2-acetyloxyethyl)amino substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and functional materials .
Properties
CAS No. |
100609-71-0 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(N-ethyl-4-formylanilino)ethyl acetate |
InChI |
InChI=1S/C13H17NO3/c1-3-14(8-9-17-11(2)16)13-6-4-12(10-15)5-7-13/h4-7,10H,3,8-9H2,1-2H3 |
InChI Key |
VDFFGPXYYUJXAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Phenylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B8746932.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 3,3,5-tribromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8746907.png)
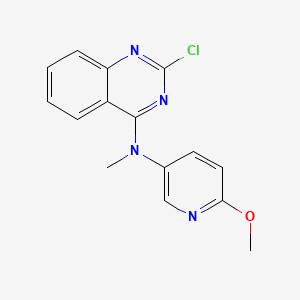
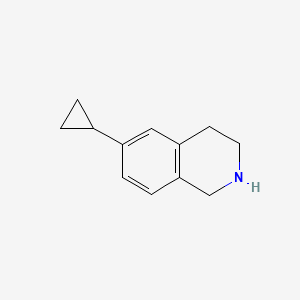
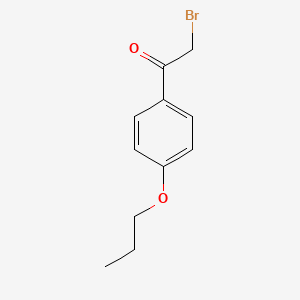
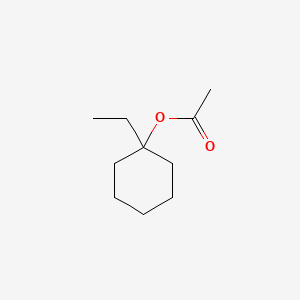
![7-Aminobenzo[D]oxazole-2-thiol](/img/structure/B8746995.png)
